6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound classified within the triazolopyridine family. It features a bromine atom at the 6th position and a methyl group at the 7th position of its triazolopyridine ring. The molecular formula for this compound is CHBrN, and it has a molecular weight of 212.05 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural characteristics and biological activities.
The synthesis of 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods. One effective approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is particularly advantageous as it is catalyst-free and additive-free, aligning with green chemistry principles. The synthesis proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the desired compound.
The structural representation of 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine can be depicted using various chemical notation systems:
Property | Value |
---|---|
Molecular Formula | CHBrN |
Molecular Weight | 212.05 g/mol |
Melting Point | Not specified |
6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo several types of chemical reactions:
The mechanism of action for 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets within biological systems. This compound may function as an inhibitor or modulator of certain enzymes or receptors. Triazolopyridines have been documented to inhibit kinases involved in cellular signaling pathways, suggesting potential applications in treating various diseases such as cancer and infections.
6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine has a variety of applications in scientific research:
The TZP scaffold serves as a robust pharmacophore due to its balanced physicochemical properties and capacity for targeted molecular recognition. Key structural advantages include:
Heme-Dependent Enzyme Inhibition: The planar TZP core demonstrates high affinity for heme-containing enzymes. Virtual screening identified TZP derivatives as potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, where the scaffold coordinates with the heme iron atom in the enzyme’s active site. Optimized derivatives achieved sub-micromolar IC₅₀ values with >100-fold selectivity over related enzymes like TDO and CYP450 isoforms [8].
Biopolymer Interaction Capability: The triazole moiety acts as a hydrogen bond acceptor, while the pyridine nitrogen provides a coordination site for metal ions. This dual functionality enables interactions with:
Table 1: Biologically Active Triazolopyridine Derivatives and Target Applications
Compound Structural Features | Biological Target | Key Activity | Source |
---|---|---|---|
8d: 4-Ethoxy-N-(6-(5-fluoro-2-methoxyphenyl)-3-methyl-TZP | iNOS/cytokine expression | NO release inhibition (IC₅₀ = 0.84 μM) | [5] |
Optimized TZP heme-displacer | IDO1 | Sub-μM inhibition, high metabolic stability | [8] |
8l: 6-(3,4,5-Trimethoxyphenylamino)-3-(thiazolyl)-TZP | Tubulin polymerization | Antiproliferative (IC₅₀ = 5.98-12.58 μM) | [9] |
Non-nucleotide TZP derivatives | CD73 ectoenzyme | Nanomolar-range inhibition | [9] |
The strategic placement of bromo and methyl groups at C6 and C7 induces distinct electronic, steric, and metabolic consequences:
C6-Bromo Substitution: Electronic and Synthetic Effects
Increased oxidative stability during metabolic processing [2] [9]
Cross-Coupling Versatility: The C6-bromo group serves as a synthetic handle for palladium-catalyzed transformations. In antiproliferative TZP derivatives, Suzuki coupling at C6 introduced aryl groups that improved activity against HeLa cells by 3-5 fold compared to non-brominated analogs. Buchwald-Hartwig amination enabled installation of arylamino moieties critical for tubulin inhibition (e.g., compound 8l, IC₅₀ = 5.98 μM) [9].
C7-Methyl Substitution: Steric and Metabolic Contributions
Conformational Restriction: Methyl substitution at C7 subtly distorts the heterocyclic system, as evidenced by computational models. This distortion optimizes the scaffold’s fit into the hydrophobic pockets of inflammatory targets like iNOS, contributing to the 10-fold potency improvement observed in methyl-substituted derivatives versus unsubstituted analogs [5].
Table 2: Impact of C6 and C7 Substitution on Triazolopyridine Bioactivity
Substitution Pattern | Biological Activity | Potency Enhancement | Key Findings | |
---|---|---|---|---|
6-Bromo-7-methyl-TZP | Antiproliferative (HCT116, MCF-7, A549) | 3-5x increase vs. 6-H analogs | Enables Pd-catalyzed diversification at C6 | [9] |
6-Bromo-8-methyl-TZP (isomer) | Not reported | N/A | Reduced steric accessibility at reaction center | [10] |
7-Methyl without C6-Br | IDO1 inhibition | 2-3x decrease vs. 6-Br-7-Me analog | Confirms synergistic C6/C7 substitution effects | [8] |
6-(5-Fluoro-2-methoxyphenyl)-7-methyl-TZP | NO production inhibition | IC₅₀ = 0.84 μM (vs. >10 μM for 7-H) | Validates 7-methyl metabolic stabilization | [5] |
Structure-Activity Relationship (SAR) Insights
Comparative studies of positional isomers confirm the critical nature of substitution patterns:
CAS No.: 1467093-03-3
CAS No.: 1164-45-0
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2
CAS No.: